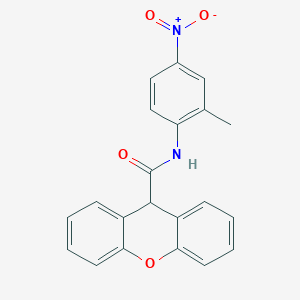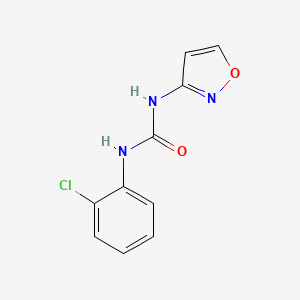
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as DNTU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DNTU is a urea derivative that has been found to exhibit potent pharmacological activities, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood, but it is believed to involve the inhibition of amyloid-beta peptide aggregation and the modulation of various signaling pathways involved in neuronal survival and function. N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to activate the Akt and ERK signaling pathways, which are known to promote cell survival and growth. Additionally, N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to inhibit the activation of the JNK signaling pathway, which is involved in cell death and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of amyloid-beta peptide aggregation, the modulation of various signaling pathways involved in neuronal survival and function, and the promotion of cell survival and growth. Additionally, N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for further research. Additionally, the synthesis method for N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been optimized for large-scale production, making it a cost-effective approach for the preparation of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. However, one of the limitations of using N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, including the development of novel formulations and delivery systems to enhance its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea and its potential therapeutic applications for the treatment of various neurological disorders. Finally, the potential toxicity and safety of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea need to be further evaluated to ensure its suitability for clinical use.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 2,4-difluoroaniline with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with urea to yield N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in high purity and yield. This synthesis method has been optimized for large-scale production, making it a cost-effective approach for the preparation of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit potent neuroprotective effects, which may be attributed to its ability to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15H,3,5,7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYRCFTJYRTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Difluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)

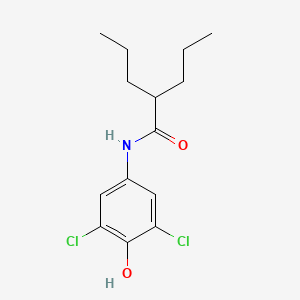
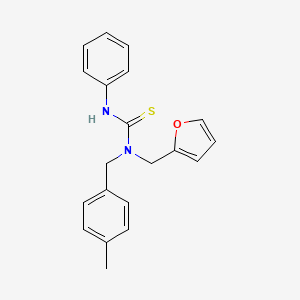

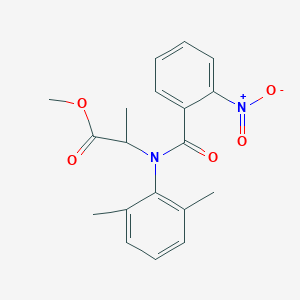
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)
